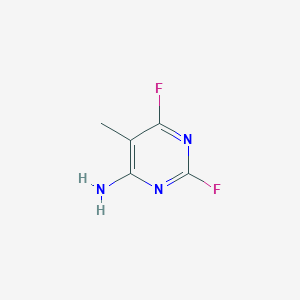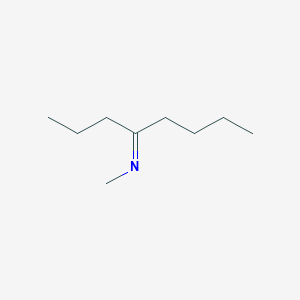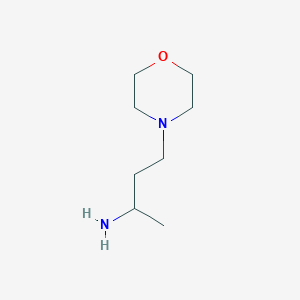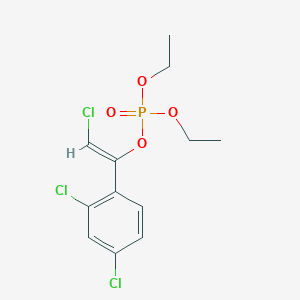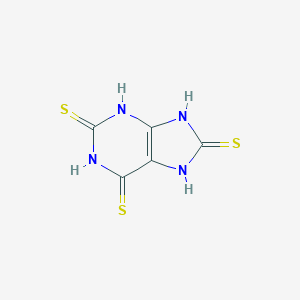
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione, also known as DPTT, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPTT is a cyclic trisulfide that is structurally similar to the purine nucleotide base, adenine. It has been found to possess a range of interesting biological activities, including antioxidant, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is not fully understood, but it is believed to involve the formation of disulfide bonds with thiol groups on proteins and enzymes. This can lead to the inhibition of enzyme activity and the modulation of cellular signaling pathways. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Effets Biochimiques Et Physiologiques
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess a range of interesting biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been shown to have antiviral activity against a range of viruses, including HIV-1 and influenza A virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in lab experiments is its low toxicity and high stability. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is relatively non-toxic and can be easily handled and stored. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experiments. However, one of the limitations of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione. One area of interest is the development of new synthetic methods for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in more detail, particularly with respect to its anticancer and antiviral properties. Finally, there is potential for the development of new applications for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in the fields of agriculture and materials science.
Méthodes De Synthèse
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide, or the reaction of 2-mercaptoaniline with 2,4-dithiobiuret in the presence of sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess antioxidant, anticancer, and antiviral properties. In agriculture, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a fungicide and insecticide. In materials science, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a corrosion inhibitor and as a precursor for the synthesis of metal sulfide nanoparticles.
Propriétés
Numéro CAS |
15986-33-1 |
|---|---|
Nom du produit |
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione |
Formule moléculaire |
C5H4N4S3 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
Clé InChI |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
SMILES isomérique |
C12=C(N=C(N1)S)N=C(N=C2S)S |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
SMILES canonique |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Autres numéros CAS |
15986-33-1 |
Pictogrammes |
Irritant |
Synonymes |
7,9-dihydro-3H-purine-2,6,8-trithione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





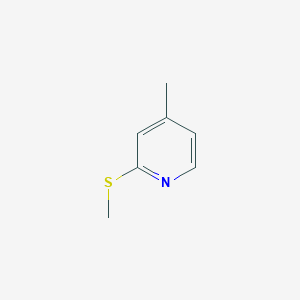

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
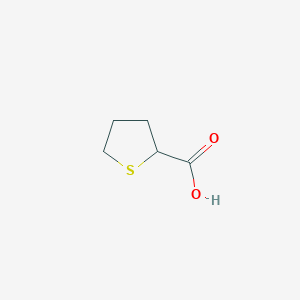

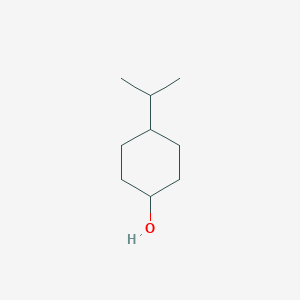

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
